4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride

Description

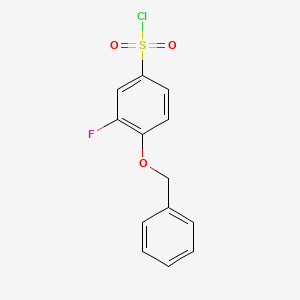

4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 4, a fluorine atom at position 3, and a sulfonyl chloride (-SO₂Cl) group at position 1. Its molecular formula is C₁₃H₁₀ClFO₃S, with a molecular weight of approximately 300.6 g/mol. This compound is structurally designed for high reactivity in sulfonylation reactions, making it a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents. The benzyloxy group enhances lipophilicity, while the fluorine atom introduces electron-withdrawing effects, modulating the electronic environment of the aromatic ring.

Properties

IUPAC Name |

3-fluoro-4-phenylmethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO3S/c14-19(16,17)11-6-7-13(12(15)8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNGVOKYTBQONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-(Benzyloxy)-3-fluorobenzene.

Sulfonylation: The introduction of the sulfonyl chloride group is achieved through sulfonylation reactions. This involves reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonylation processes, utilizing efficient and scalable reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the HCl byproduct.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonate Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Organic Synthesis

4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse sulfonamide derivatives, which are crucial in drug development.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development, particularly in synthesizing sulfonamide-based drugs. These drugs have shown efficacy in treating bacterial infections and other diseases. Studies indicate that derivatives of this compound may act as inhibitors in biochemical pathways related to cancer and inflammation, highlighting its therapeutic potential.

Biological Studies

In biological research, this compound is employed to modify biomolecules for studying enzyme mechanisms and protein interactions. Its reactivity enables it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, which can alter their function and provide insights into biological processes.

Case Study 1: Synthesis of Sulfonamide Analogues

Research has demonstrated the synthesis of various sulfonamide analogues from this compound. These analogues exhibit antimicrobial properties and have been evaluated for their effectiveness against resistant bacterial strains. The ability to modify the sulfonamide structure enhances the therapeutic profile of these compounds.

Case Study 2: Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, derivatives of this compound were tested against specific targets involved in cancer progression. The results indicated that certain modifications could enhance binding affinity and specificity, suggesting potential pathways for developing novel cancer therapies.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Benzyloxy)-3-bromobenzene-1-sulfonyl Chloride (CAS 1097095-65-2)

Molecular Formula : C₁₃H₁₀BrClO₃S | Molecular Weight : 361.64 g/mol

Key Differences :

- Substituent : Bromine replaces fluorine at position 3.

- Reactivity: Bromine’s larger atomic radius (1.85 Å vs.

- Applications : The higher molecular weight (361.64 vs. 300.6) may reduce solubility in polar solvents, limiting its use in aqueous-phase reactions. Bromine’s presence is advantageous in cross-coupling reactions (e.g., Suzuki-Miyaura) .

4-(3-Fluorophenoxy)benzene-1-sulfonyl Chloride (CID 18072641)

Molecular Formula : C₁₂H₈ClFO₃S | Molecular Weight : 286.52 g/mol

Key Differences :

- Substituent: A 3-fluorophenoxy group (-O-C₆H₄-F) replaces the benzyloxy group.

- Electronic Effects: The phenoxy group introduces resonance effects, delocalizing electron density across the two aromatic rings. Fluorine’s -I effect further deactivates the ring.

- Applications : The simpler structure (MW 286.52) improves solubility in organic solvents, favoring use in small-molecule derivatization. However, reduced steric bulk may lower selectivity in enzyme inhibition .

3-Chloro-4-fluorobenzenesulfonyl Chloride

Molecular Formula : C₆H₃Cl₂FO₂S | Molecular Weight : 229.06 g/mol

Key Differences :

- Substituents: Adjacent chlorine (position 3) and fluorine (position 4) on a monosubstituted benzene ring.

- Reactivity : The electron-withdrawing Cl and F substituents activate the sulfonyl chloride for rapid reactions with amines or alcohols.

- Drawbacks : Lack of a benzyloxy group reduces lipophilicity, making it less suitable for blood-brain barrier penetration in CNS drug development .

4-[3-(Benzyloxy)phenoxy]butane-1-sulfonyl Chloride (CAS 2007540-08-9)

Molecular Formula : C₁₇H₁₉ClO₄S | Molecular Weight : 354.8 g/mol

Key Differences :

- Structure: A butane chain links the sulfonyl chloride to a 3-benzyloxyphenoxy group.

- Physicochemical Properties : The extended alkyl chain increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability.

- Applications : The flexible chain allows conformational adaptability in binding to protein targets, making it valuable in peptide-mimetic drug design .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride | C₁₃H₁₀ClFO₃S | 300.6 | 4-benzyloxy, 3-fluoro, 1-SO₂Cl | Protease inhibitors, kinase inhibitors |

| 4-(Benzyloxy)-3-bromobenzene-1-sulfonyl chloride | C₁₃H₁₀BrClO₃S | 361.64 | 4-benzyloxy, 3-bromo, 1-SO₂Cl | Cross-coupling reactions |

| 4-(3-Fluorophenoxy)benzene-1-sulfonyl chloride | C₁₂H₈ClFO₃S | 286.52 | 4-(3-fluorophenoxy), 1-SO₂Cl | Small-molecule derivatization |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | C₆H₃Cl₂FO₂S | 229.06 | 3-chloro, 4-fluoro, 1-SO₂Cl | High-throughput sulfonylation |

| 4-[3-(Benzyloxy)phenoxy]butane-1-sulfonyl chloride | C₁₇H₁₉ClO₄S | 354.8 | Butane linker, 3-benzyloxyphenoxy | Peptide-mimetic drugs |

Biological Activity

4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1016492-60-6) is a sulfonyl chloride compound that has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, chemical properties, and relevant research findings.

Chemical Structure:

The compound features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a sulfonyl chloride functional group. This unique structure allows for various chemical reactions and modifications.

Synthesis Methods:

The synthesis of this compound typically involves the following steps:

- Starting Material: The synthesis begins with 4-(Benzyloxy)-3-fluorobenzene.

- Sulfonylation: The introduction of the sulfonyl chloride group is achieved through sulfonylation reactions, often using chlorosulfonic acid (ClSO₃H) under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to act as a modifying agent for biomolecules. It can interact with various enzymes and proteins, potentially altering their activity. The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity .

Research Findings

Recent studies have explored the compound's potential in several areas:

- Antimicrobial Activity: Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further development in antibiotic research.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been studied as a potential inhibitor of MCL-1 and BCL-xL proteins, which are implicated in cancer cell survival .

- Drug Development: Its role as an intermediate in the synthesis of sulfonamide-based drugs highlights its importance in pharmaceutical applications. Researchers are investigating its efficacy in developing new therapeutic agents targeting various diseases .

Case Studies

Several case studies have documented the biological activity of related compounds and their implications:

- Sulfonamide Derivatives: A study demonstrated that modifications to the sulfonamide moiety can enhance inhibitory activity against cancer-related proteins like MCL-1 and BCL-xL. These findings suggest that similar strategies could be applied to this compound for improved therapeutic outcomes .

- Antimicrobial Studies: In vitro assays have shown that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. This indicates a promising avenue for exploring this compound in developing new antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions for 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride to prevent decomposition?

- Methodological Answer: Sulfonyl chlorides are highly moisture-sensitive. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C. Refrigeration minimizes hydrolysis and thermal degradation. Similar sulfonyl chlorides, such as 4-Acetylbenzenesulfonyl chloride, are stored at low temperatures to maintain stability . Avoid exposure to humidity, as hydrolysis generates corrosive byproducts (e.g., HCl and sulfonic acids) .

Q. Table 1: Storage Recommendations for Sulfonyl Chlorides

| Compound | Storage Temperature | Atmosphere | Shelf Life | Reference |

|---|---|---|---|---|

| 4-Acetylbenzenesulfonyl chloride | 2–8°C | Inert gas | 12 months | |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | 2–8°C | Dry N₂ | 6–12 months |

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy : and NMR in deuterated solvents (e.g., CDCl₃) to confirm the benzyloxy group (δ ~4.9–5.1 ppm for OCH₂Ph) and sulfonyl chloride moiety (δ ~7.5–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ or EI modes). For example, NIST mass spectral data for structurally related sulfonyl chlorides can guide fragmentation patterns .

- FT-IR : Detect characteristic S=O stretching vibrations (~1360–1380 cm⁻¹ and ~1160–1180 cm⁻¹) .

Q. How can purity be assessed before using this reagent in reactions?

- Methodological Answer:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Compare retention times against a certified reference standard.

- Elemental Analysis : Validate C, H, Cl, F, and S content within ±0.3% of theoretical values.

- Titration : React the sulfonyl chloride with excess aniline in dry THF, followed by back-titration with HCl to quantify unreacted aniline, confirming active Cl content .

Q. What are its common reactivity patterns in organic synthesis?

- Methodological Answer: The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines to form sulfonamides) or elimination (e.g., with alcohols to form sulfonate esters). The benzyloxy group can be deprotected via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH). For example:

- Sulfonamide Formation : React with primary amines (1:1 molar ratio) in dichloromethane at 0–25°C, using triethylamine as a base to scavenge HCl .

- Benzyloxy Deprotection : Use 10% Pd/C under H₂ (1 atm) in ethanol for 2–4 hours to yield 3-fluoro-4-hydroxybenzenesulfonyl chloride .

Q. How to safely handle this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water, which can trigger exothermic hydrolysis .

- First Aid : For skin contact, rinse immediately with water for 15 minutes and seek medical attention due to risk of severe burns .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in sulfonylation reactions?

- Methodological Answer: Sulfonylation proceeds via a two-step mechanism:

Nucleophilic Attack : The amine or alcohol attacks the electrophilic sulfur atom, forming a tetrahedral intermediate.

Cl⁻ Elimination : The intermediate collapses, releasing HCl and forming the sulfonamide or sulfonate ester.

- Kinetic Studies : Monitor reaction progress using in situ FT-IR to track S=O peak shifts or conduct Hammett analysis to assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature accelerates Cl⁻ departure) .

Q. How to resolve competing reactions during benzyloxy group deprotection?

- Methodological Answer: Competing sulfonyl chloride hydrolysis can occur under acidic or hydrogenolysis conditions. Mitigate this by:

- Optimizing Catalysts : Use Pearlman’s catalyst (Pd(OH)₂/C) instead of Pd/C for faster benzyloxy cleavage under milder H₂ pressure (20 psi, 25°C) .

- Protecting the Sulfonyl Chloride : Temporarily convert it to a stable sulfonamide before deprotection, then regenerate the chloride with PCl₅ .

Q. What computational methods predict its reactivity in novel reaction systems?

- Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and activation energies for sulfonylation. Compare with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates and byproduct formation .

Q. How to analyze and mitigate impurities in synthesized batches?

- Methodological Answer: Common impurities include hydrolyzed sulfonic acid and benzyl alcohol.

- HPLC-MS : Identify impurities via retention time and mass fragmentation.

- Recrystallization : Purify using a hexane/ethyl acetate gradient (1:3 to 1:5 v/v) at −20°C to isolate the sulfonyl chloride .

- Scavenging Agents : Add molecular sieves (3Å) during reactions to absorb moisture and suppress hydrolysis .

Q. What strategies optimize its stability in long-term storage?

- Methodological Answer:

- Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture, then store in amber vials with PTFE-lined caps .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor purity via HPLC. Data from similar compounds (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride) suggest a shelf life of >12 months under optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.